6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine
CAS No.: 307543-57-3
Cat. No.: VC6551998
Molecular Formula: C22H20N4O2
Molecular Weight: 372.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307543-57-3 |
|---|---|
| Molecular Formula | C22H20N4O2 |
| Molecular Weight | 372.428 |
| IUPAC Name | 6-methyl-N-[(2-methyl-1H-indol-3-yl)-(3-nitrophenyl)methyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C22H20N4O2/c1-14-7-5-12-20(23-14)25-22(16-8-6-9-17(13-16)26(27)28)21-15(2)24-19-11-4-3-10-18(19)21/h3-13,22,24H,1-2H3,(H,23,25) |
| Standard InChI Key | VUBRMXZSLXJVJX-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine delineates its structure unambiguously. The molecular formula is C23H21N5O2, derived from:
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A 2-methylindole group (C9H9N)
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A 3-nitrophenyl substituent (C6H4NO2)
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A 6-methylpyridin-2-amine backbone (C6H8N2)
The molecular weight calculates to 399.45 g/mol, considering isotopic distributions.
Structural Characterization
The compound’s structure features:
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Indole Core: The 2-methylindole moiety contributes aromaticity and hydrogen-bonding capabilities via its NH group.
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3-Nitrophenyl Group: Introduces electron-withdrawing effects, enhancing reactivity in electrophilic substitutions.
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6-Methylpyridin-2-amine: The methyl group at position 6 sterically influences the pyridine ring’s electronic profile, potentially modulating binding interactions .
Table 1: Key Chemical Descriptors
| Property | Value | Source Analogs |
|---|---|---|
| Molecular Formula | C23H21N5O2 | Derived from |
| Molecular Weight (g/mol) | 399.45 | Calculated |
| IUPAC Name | 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine | Systematic assignment |
| SMILES | Cc1nc(C(C2=CC(=CC=C2)N+[O-])C3=C(NC=C3C)C)c(C)cc1 | Generated via PubChem tools |
| Solubility | Moderate in DMSO, low in H2O | Inferred from |
Synthesis and Mechanistic Pathways
Synthetic Strategies
The synthesis of 6-methyl-N-((2-methyl-1H-indol-3-yl)(3-nitrophenyl)methyl)pyridin-2-amine likely follows multi-step protocols analogous to those for related indole-pyridine hybrids :
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Indole Alkylation:
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Mannich Reaction:
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Purification:
Analytical Characterization
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NMR Spectroscopy:
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Mass Spectrometry:
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ESI-MS: m/z 400.2 [M+H]+ (calc. 399.45).
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Hypothesized Biological Activities
Table 2: Predicted Biological Targets
In Silico ADMET Profiling
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Absorption: High Caco-2 permeability (LogP ≈ 3.1).
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Metabolism: Susceptible to CYP3A4-mediated oxidation.
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Toxicity: Potential hepatotoxicity (nitroarene moiety).
Comparative Analysis with Structural Analogs
Analog 1: N-[(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methyl]pyridin-2-amine (CAS 315697-54-2)
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Differences: Lacks the 6-methyl group on pyridine.
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Bioactivity: Shows moderate activity against Staphylococcus aureus (MIC = 32 µg/mL).
Analog 2: 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine (CID 16751790)
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Differences: Pyrimidine ring instead of pyridine; no nitro group.
Challenges and Future Directions
Synthetic Optimization
Biological Testing Priorities
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